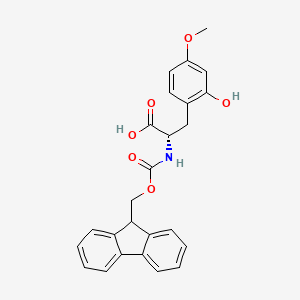
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-protected amino acid, is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis, and a propanoic acid backbone that contributes to its biological activity. This article explores the biological activities associated with this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C24H27NO5. The presence of the Fmoc group indicates its utility in protecting amino acids during peptide coupling reactions. The unique combination of functional groups enhances its potential for diverse biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Compounds with similar structures have been shown to exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.
- Anti-inflammatory Effects : Similar analogs have demonstrated anti-inflammatory properties, suggesting that this compound may also interact with inflammatory pathways.
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as histone deacetylases (HDACs) has been noted in related studies. HDAC inhibitors are known for their role in cancer therapy and epigenetic regulation.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Receptor Interactions : The compound may interact with specific receptors involved in metabolic pathways.
- Enzyme Modulation : It may serve as an inhibitor for certain enzymes, impacting cellular processes such as DNA transcription and protein synthesis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of structurally similar compounds, it was found that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines. For instance, a related compound demonstrated potent activity against HDAC1–3, with IC50 values ranging from 14 to 67 nM, indicating a strong potential for therapeutic application in oncology .
Case Study: Anti-inflammatory Mechanisms
Research has indicated that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro. These findings suggest that this compound may play a role in modulating immune responses .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-16-11-10-15(23(27)13-16)12-22(24(28)29)26-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22,27H,12,14H2,1H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSINGLLJSINC-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














